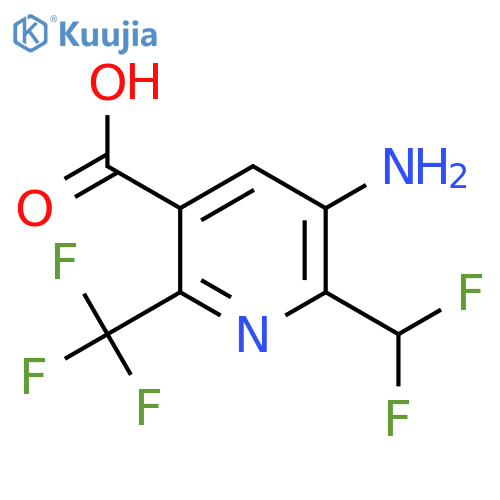Cas no 1805231-36-0 (3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid)

1805231-36-0 structure
商品名:3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid
CAS番号:1805231-36-0
MF:C8H5F5N2O2
メガワット:256.129519224167
CID:4810284
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid
-
- インチ: 1S/C8H5F5N2O2/c9-6(10)4-3(14)1-2(7(16)17)5(15-4)8(11,12)13/h1,6H,14H2,(H,16,17)
- InChIKey: DNCUDCGBGRTQDO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=CC(=C(C(F)F)N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.2
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063544-1g |
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid |
1805231-36-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1805231-36-0 (3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
